2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 886927-98-6
VCID: VC5289648
InChI: InChI=1S/C15H14ClN5O2S2/c1-23-11-5-4-9(16)7-10(11)18-13(22)8-25-15-20-19-14(21(15)17)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H,18,22)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Molecular Formula: C15H14ClN5O2S2
Molecular Weight: 395.88

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

CAS No.: 886927-98-6

Cat. No.: VC5289648

Molecular Formula: C15H14ClN5O2S2

Molecular Weight: 395.88

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide - 886927-98-6

Specification

CAS No. 886927-98-6
Molecular Formula C15H14ClN5O2S2
Molecular Weight 395.88
IUPAC Name 2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C15H14ClN5O2S2/c1-23-11-5-4-9(16)7-10(11)18-13(22)8-25-15-20-19-14(21(15)17)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H,18,22)
Standard InChI Key YBNDGONLYPANNX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3

Introduction

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule featuring a triazole ring, a thiophene moiety, and an acetamide group linked to a chloro-methoxyphenyl ring. This compound belongs to the class of heterocyclic organic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of this compound likely involves multi-step reactions starting from simpler precursors. A general approach might include:

  • Formation of the Triazole Core: This could involve the reaction of a thiophen-2-yl derivative with a suitable hydrazine or azide compound to form the triazole ring.

  • Introduction of the Sulfanyl Linkage: This might involve a nucleophilic substitution reaction to attach the sulfanyl group to the triazole.

  • Coupling with the Acetamide Moiety: The final step would involve coupling the triazole-sulfanyl intermediate with the 5-chloro-2-methoxyphenyl acetamide.

Characterization Techniques

Characterization of the compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure by analyzing proton and carbon signals.

  • Infrared (IR) Spectroscopy: To identify functional groups based on their absorption bands.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Applications

Given its structural features, this compound could have potential applications in medicinal chemistry, particularly in areas such as:

  • Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

  • Anticancer Agents: The presence of aromatic rings and heterocyclic systems often correlates with anticancer activity.

  • Pharmacological Modulators: It could interact with biological targets like enzymes or receptors.

Research Findings

While specific research findings on this exact compound are not available, similar compounds have shown promising biological activities:

  • Biological Activity: Compounds with triazole and thiophene moieties have been studied for their potential as enzyme inhibitors or receptor modulators.

  • Toxicity and Safety: Further studies would be needed to assess its safety profile and potential toxicity.

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